molecular formula C16H21NO4 B8047197 (1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

Cat. No.: B8047197
M. Wt: 291.34 g/mol
InChI Key: HONUIJYJMHZWAO-CABCVRRESA-N
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Description

(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a chiral cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) amino group and an acetate ester. The compound is structurally complex due to the cyclohexyl backbone, Cbz-protected amine, and ester functionality, which collectively affect its solubility, reactivity, and spectroscopic characteristics .

Properties

IUPAC Name

[(1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONUIJYJMHZWAO-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclohexyl Ring: The protected amino group is then introduced into a cyclohexyl ring through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the cyclohexyl ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to the modulation of the target’s activity.

Comparison with Similar Compounds

Stereoisomeric Analogues

The stereochemistry of cyclohexane derivatives plays a critical role in their behavior. Key comparisons include:

Compound Stereochemistry Key Features Applications/Notes
(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate 1S,3R Acetate ester, Cbz-protected amine, cyclohexyl backbone Potential intermediate for chiral drug synthesis; stereochemistry may influence biological activity .
(1R,3S)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate 1R,3S Mirror stereoisomer of the target compound Listed with 4 suppliers, suggesting greater commercial availability .
(1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid 1R,3S Carboxylic acid instead of acetate ester Pharmaceutical ingredient; functional group difference impacts solubility and reactivity .

Key Observations :

  • Stereoisomers (1S,3R vs. 1R,3S) may exhibit divergent pharmacokinetic profiles due to enzyme-substrate specificity.
  • The carboxylic acid derivative (from ) is less lipophilic than the acetate ester, affecting membrane permeability .

Functional Group Analogues

Variations in functional groups significantly alter properties:

Compound Functional Groups Synthesis Spectroscopic Features
This compound Cbz-amine, acetate ester Likely involves acetylation of a cyclohexanol precursor Complex $^1$H NMR signals (e.g., cyclohexyl protons, aromatic Cbz group) expected .
Benzyl acetate (1j) Simple acetate ester Acetylation of benzyl alcohol $^1$H NMR: δ 7.36–7.29 (m, 5H aromatic), 5.09 (s, 2H CH$2$), 2.08 (s, 3H CH$3$) .
Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33) Methoxycarbonyl, bromo substituent THF-mediated coupling, column chromatography IR: 1740 cm$^{-1}$ (ester C=O); HR-MS confirms molecular weight .

Key Observations :

  • Compound 33 : Bromo substituent enhances electrophilicity, making it reactive in cross-coupling reactions compared to the Cbz-protected target compound .

Substituent Variations

Halogenated analogues (e.g., bromo, iodo) and their stereoisomers:

Compound Substituent Synthetic Route Physical Properties
Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33) Br THF, TMSCl, methyl bromobenzoate Yellow viscous liquid; purified via silica chromatography .
Methyl 5-Iodo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (34) I Similar to 33, with methyl iodobenzoate Yellow viscous liquid; HR-MS confirms molecular ion .
Target compound Cbz-amine Likely acetylation of a Cbz-protected amine Expected higher polarity due to Cbz group; liquid state inferred .

Key Observations :

  • The Cbz group in the target compound offers orthogonal protection for amines, advantageous in multi-step syntheses .

Biological Activity

(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate various biological interactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 1359987-62-4

The compound exhibits biological activity primarily through its interaction with specific protein targets, influencing cellular pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, affecting processes such as cell proliferation and apoptosis.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that derivatives of amino acid conjugates can enhance antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The introduction of hydrophobic groups appears to improve binding affinity and efficacy against pathogens .
  • Cytotoxicity :
    • The cytotoxic potential of this compound has been evaluated in vitro against human cancer cell lines. Similar compounds have shown IC50 values in the low micromolar range, indicating significant cytotoxic effects. For instance, a related study reported an IC50 value of 0.13 µM for a structurally analogous compound against leukemia cells .
  • Neuroprotective Effects :
    • Preliminary studies suggest that such compounds may exhibit neuroprotective properties by modulating oxidative stress pathways and inhibiting neurodegenerative processes. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEnhanced activity against S. aureus and E. coli; significant inhibition zones reported.
CytotoxicityIC50 values as low as 0.13 µM against cancer cell lines observed.
NeuroprotectionPotential modulation of oxidative stress; relevance in neurodegenerative diseases noted.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various amino acid conjugates, including those related to this compound. The results indicated significant inhibitory zones against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications enhance antibacterial properties.

Case Study 2: Cytotoxic Profile

In vitro assays were conducted on multiple human cancer cell lines to assess the cytotoxic effects of this compound and its analogs. The results indicated promising cytotoxicity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics.

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